SARS-CoV-2 nsp14-IN-2

SARS-CoV-2 Nsp14 Methyltransferase

Need a selective Nsp14 inhibitor validated for both enzymatic and cellular antiviral efficacy? Many SAM-competitive or non-covalent analogs lack cellular activity or metabolic stability data. SARS-CoV-2 nsp14-IN-2 (compound 10) solves this as a bisubstrate inhibitor dually occupying SAM and RNA pockets. - **Quantified potency**: IC50 = 0.093 µM (enzyme), EC50 = 0.72 µM (A549-ACE2/TMPRSS2), CC50 >100 µM (TI >139). - **Metabolic stability documented**: Human liver S9 Phase I t1/2 = 842 min; plasma stability >24 h (human/mouse). - **Supply**: Research quantities available; immediate shipping.

Molecular Formula C21H21N5O5S
Molecular Weight 455.5 g/mol
Cat. No. B14900803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp14-IN-2
Molecular FormulaC21H21N5O5S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O
InChIInChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1
InChIKeyIYCYSBUBGPYWMH-WTGUMLROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp14-IN-2 Overview


SARS-CoV-2 nsp14-IN-2 (also designated as compound 10) is a bisubstrate inhibitor that targets the SARS-CoV-2 non-structural protein 14 (Nsp14) methyltransferase [1]. Nsp14 is a bifunctional enzyme critical for viral RNA cap methylation and immune evasion, making it a high-value target for antiviral development [2]. This compound, with a CAS number 2816165-16-7 and molecular formula C21H21N5O5S, exhibits potent enzymatic inhibition with an IC50 of 0.093 µM . As a research tool, SARS-CoV-2 nsp14-IN-2 enables mechanistic studies of viral RNA capping and serves as a reference standard for developing next-generation Nsp14 inhibitors [1].

Bisubstrate inhibitor targeting both SAM and RNA pockets of SARS-CoV-2 Nsp14 methyltransferase
Reported cellular antiviral activity in A549-ACE2/TMPRSS2 assay context
Documented stability in human liver S9 and plasma across human and mouse models

Why nsp14-IN-2 Cannot Be Substituted


Despite the growing number of Nsp14 methyltransferase inhibitors, direct substitution is not scientifically valid due to substantial heterogeneity in potency, selectivity, and downstream antiviral efficacy [1]. For instance, the IC50 values among reported inhibitors span from 19 nM to 21.6 µM, representing a >1000-fold difference in target engagement [2]. More critically, potent enzyme inhibition does not always translate to cellular antiviral activity. RU-0415529 (IC50 356 nM) shows no antiviral activity in Huh-7.5 cells, while TDI-015051 (IC50 <0.15 nM) demonstrates robust cellular potency [3]. Similarly, the bi-substrate inhibitor compound 26 (IC50 53 nM) exhibited limited antiviral activity in cellular assays [4]. Furthermore, selectivity profiles vary dramatically: SS148 (IC50 70 nM) is selective against 20 human protein lysine MTases [5], whereas other analogs may have unknown or poor selectivity. Therefore, selecting SARS-CoV-2 nsp14-IN-2 requires understanding its unique balance of biochemical potency, antiviral efficacy, and metabolic stability relative to specific comparators [1].

Mechanism mismatch
Bisubstrate binding mode distinguishes nsp14-IN-2 from SAM-competitive or non-covalent inhibitors; direct substitution may alter target engagement profile.
Cellular antiviral activity gap
Analog nsp14-IN-1 lacks cellular antiviral data due to permeability limitations; relying on enzymatic IC50 alone risks selecting cell-inactive tool.
Metabolic stability variance
Reported human liver S9 and plasma stability profiles differ across Nsp14 inhibitor chemotypes; cross-study validation is required before in vivo use.

nsp14-IN-2 Comparative Evidence


Cellular Antiviral Activity vs. nsp14-IN-1

SARS-CoV-2 nsp14-IN-2 (compound 10) inhibits SARS-CoV-2 Nsp14 methyltransferase with an IC50 of 0.093 µM, demonstrating sub-100 nM potency that places it among the more potent inhibitors in its class [1]. This potency is superior to many early-stage screening hits such as Bobcat339 (IC50 = 21.6 µM) [2] and C10 (IC50 = 0.34 µM) , but is less potent than optimized leads like SARS-CoV-2 nsp14-IN-4 (Compound 12q, IC50 = 19 nM) [3] and TDI-015051 (IC50 <0.15 nM) [4].

Cellular antiviral activity
Head-to-head
Target (nsp14-IN-2): EC50 = 0.72 µM, CC50 > 100 µM, TI > 139 Comparator (nsp14-IN-1): No reported cellular activity; poor passive diffusion in PAMPA
Reported cell-based antiviral activity with >139-fold selectivity window; comparator lacks cellular activity.
A549-ACE2/TMPRSS2 assay conditions. Requires independent confirmation.
SARS-CoV-2 Nsp14 Methyltransferase Biochemical Assay IC50

Human Liver S9 Stability vs. TDI-015051

SARS-CoV-2 nsp14-IN-2 demonstrates robust cellular antiviral activity with an EC50 of 0.72 µM and low cytotoxicity (CC50 >100 µM), yielding a therapeutic index (CC50/EC50) greater than 139 [1]. This favorable therapeutic window is a critical differentiator from several other Nsp14 inhibitors. For example, RU-0415529 (IC50 = 356 nM) exhibits no measurable antiviral activity in Huh-7.5 cells [2], and the bi-substrate inhibitor compound 26 (IC50 = 53 nM) shows limited cellular antiviral activity despite potent enzyme inhibition [3]. In contrast, the highly optimized TDI-015051 achieves an EC50 of 11.4 nM, representing a 63-fold improvement in cellular potency over SARS-CoV-2 nsp14-IN-2 [2].

Human liver S9 stability
Cross-study comparable
Phase I t1/2 = 842 min Phase II t1/2 > 45 min Comparator (TDI-015051) stability data not publicly reported
Documented human liver S9 metabolic stability; comparator lacks publicly available equivalent data.
Standard S9 fraction assays; direct method comparison not performed.
Antiviral Activity SARS-CoV-2 EC50 Therapeutic Index Cytotoxicity

Enzymatic Potency vs. RU-0415529 and DS0464

SARS-CoV-2 nsp14-IN-2 exhibits exceptional plasma stability with half-life (t1/2) values greater than 24 hours in both human and mouse plasma [1]. This stability profile is further supported by liver S9 stability data: in human liver S9 fractions, the compound shows t1/2 values of 842 minutes (Phase I) and >45 minutes (Phase II), while in mouse liver S9 fractions, t1/2 values are 28.9 minutes (Phase I) and >45 minutes (Phase II) [1]. The >24-hour plasma half-life represents a significant advantage over many Nsp14 inhibitors that lack published stability data or demonstrate rapid clearance. For comparison, while some optimized inhibitors like SARS-CoV-2 nsp14-IN-4 show stability in microsomes over 60 minutes [2], comprehensive plasma and liver S9 stability profiling of this depth is not uniformly available across the Nsp14 inhibitor landscape.

Enzymatic potency (IC50)
Cross-study comparable
nsp14-IN-2: 0.093 µM (93 nM) RU-0415529: 356 nM (3.8-fold less potent) DS0464: 1.1 µM (11.8-fold less potent) TDI-015051: ≤0.15 nM (potency reference)
Reported nanomolar enzymatic inhibition; potency differentiates tool choice by mechanistic class.
Radiometric methyltransferase assay. Cross-study comparisons carry uncertainty.
Metabolic Stability Plasma Half-Life ADME Liver S9 In Vitro ADME

Therapeutic Index and Plasma Stability vs. SS148

SARS-CoV-2 nsp14-IN-2 (compound 10) is a bisubstrate inhibitor designed to simultaneously engage both the SAM and RNA substrate binding pockets of Nsp14, a mechanism that inherently enhances selectivity by exploiting the uniquely constricted active site architecture of viral methyltransferases [1]. While direct selectivity profiling data for compound 10 against a broad panel of human methyltransferases is not fully published, the related analog compound 3 from the same series demonstrated excellent selectivity over a panel of human methyltransferases [1]. In contrast, SS148 (IC50 = 70 nM), despite its potency, exhibits poor selectivity over human MTases as a broad-spectrum inhibitor [2]. The bisubstrate design approach provides a structural rationale for expecting improved selectivity compared to SAM-competitive inhibitors that bind only the SAM pocket [3].

Therapeutic index & plasma stability
Cross-study comparable
TI > 139 (CC50 >100 µM / EC50 0.72 µM) Plasma t1/2 >24 h (human & mouse) Comparator (SS148): limited publicly reported data
Reported selectivity window and plasma stability profile; comparator lacks comparable data set.
A549-ACE2/TMPRSS2 cells; 24-h plasma incubation. Independent verification recommended.
Selectivity Bisubstrate Inhibitor Human Methyltransferases Off-Target SAM Binding Pocket

Structural Novelty: C-Nucleoside Scaffold Distinct from SAM Analogs

SARS-CoV-2 nsp14-IN-2 features a C-nucleoside scaffold, which distinguishes it chemically from S-adenosylmethionine (SAM) analogs and adenosine derivatives that dominate the Nsp14 inhibitor landscape [1]. This structural differentiation has functional implications: the C-nucleoside core contributes to the compound's metabolic stability and may reduce susceptibility to resistance mechanisms that target nucleoside or nucleotide analog pathways [1]. Comparators such as SS148, DS0464, and the 3-(adenosylthio)benzoic acid series (e.g., compound 5p) are structurally related to SAM or adenosine [2]. In contrast, non-nucleoside inhibitors like C10, RU-0415529, and TDI-015051 represent a distinct chemotype that binds the SAM pocket without nucleoside mimicry [3].

C-Nucleoside Scaffold Chemical Structure Bisubstrate Medicinal Chemistry

nsp14-IN-2 Application Scenarios


Cellular Antiviral Screening

Given its demonstrated cellular antiviral activity (EC50 = 0.72 µM) and favorable therapeutic index (>139) [1], SARS-CoV-2 nsp14-IN-2 is well-suited for studies requiring phenotypic validation of Nsp14 target engagement in infected cells. Unlike RU-0415529 and compound 26, which lack cellular activity despite potent enzyme inhibition [2], SARS-CoV-2 nsp14-IN-2 enables researchers to correlate biochemical inhibition with viral replication outcomes. Use this compound in SARS-CoV-2 infection assays (e.g., Vero E6, Calu-3, or Huh-7.5 cells) at concentrations between 0.1-10 µM to assess dose-dependent inhibition of viral RNA synthesis and progeny virus production.

Pharmacokinetic and Metabolic Stability Studies

The exceptional plasma stability of SARS-CoV-2 nsp14-IN-2 (t1/2 >24 h in both human and mouse plasma) [1] supports its use in in vivo pharmacokinetic and proof-of-concept efficacy studies. The extended half-life reduces the need for frequent dosing, minimizing animal stress and experimental variability. Researchers can administer this compound via intraperitoneal or intravenous routes in mouse models of SARS-CoV-2 infection (e.g., K18-hACE2 transgenic mice) to evaluate tissue distribution, target engagement in lung tissue, and antiviral efficacy. The liver S9 stability data (Phase I t1/2 = 28.9 min in mouse) [1] should be considered when interpreting hepatic clearance and designing dosing regimens.

Bisubstrate Inhibition & Resistance Profiling

The C-nucleoside scaffold of SARS-CoV-2 nsp14-IN-2 offers a chemically distinct starting point for medicinal chemistry optimization programs [1]. Researchers can use this compound as a reference standard to benchmark new analogs in biochemical (IC50) and cellular (EC50) assays. The bisubstrate binding mode, inferred from the compound series [1], provides a structural hypothesis for designing derivatives that enhance affinity for either the SAM or RNA binding pockets. Given the 4.9-fold potency gap relative to SARS-CoV-2 nsp14-IN-4 (IC50 = 19 nM) [3], SAR efforts may focus on improving enzymatic potency while retaining the favorable metabolic stability and cellular activity profile.

Selectivity Profiling and Off-Target Assessment Panels

Although direct selectivity data for SARS-CoV-2 nsp14-IN-2 against a broad human methyltransferase panel is limited, the bisubstrate mechanism and the selectivity demonstrated by the related analog compound 3 [1] position this compound as a valuable probe for assessing off-target effects. Researchers can employ SARS-CoV-2 nsp14-IN-2 in counter-screens against human RNA, DNA, and protein methyltransferases (e.g., RNMT, G9a, SETD3, METTL3-14) to empirically determine its selectivity window. Such profiling is essential for interpreting results from complex biological systems where host methyltransferase inhibition could confound phenotype interpretation.

Application
Selection Property
Validation Focus
Cellular antiviral screening
Reported cellular activity profile
A549-ACE2/TMPRSS2 EC50 and cytotoxicity endpoint review
Pharmacokinetic & metabolic stability studies
Documented liver S9 and plasma stability
Phase I/II half-life and plasma stability cross-model review
Bisubstrate inhibition & resistance profiling
Dual SAM/RNA pocket binding mechanism
Mechanistic differentiation from non-covalent inhibitors, resistance context

Technical Documentation Hub

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26 linked technical documents
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